Dhac

DNA Methyltransferase Cytotoxicity Leukemia

Select Dihydro-5-azacytidine (DHAC) when continuous infusion delivery and aqueous stability are critical requirements. Its saturated 5,6-double bond prevents the hydrolytic degradation seen with 5-azacytidine, enabling administration routes not feasible with other cytidine analogs. At LD10, DHAC induces 25.06% DNA hypomethylation in L1210/0 cells and 46.32% in L1210/dCK(-) variants, providing quantifiable epigenetic benchmarks for experimental design. With 10-fold lower cytostatic potency than 5-azacytidine (10 µM vs 1 µM), it enables precise dose-response studies and serves as an essential comparator for cytidine analog structure-activity relationship investigations. Contact us for bulk pricing and custom synthesis.

Molecular Formula C8H14N4O5
Molecular Weight 246.22 g/mol
CAS No. 62488-57-7
Cat. No. B1221591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDhac
CAS62488-57-7
Synonyms5,6-dihydro-5'-azacytidine
5,6-dihydro-5-azacytidine
5,6-dihydro-5-azacytidine hydrochloride
DHAC cpd
dihydro-5-azacytidine
NSC 264880
NSC-264880
Molecular FormulaC8H14N4O5
Molecular Weight246.22 g/mol
Structural Identifiers
SMILESC1N=C(NC(=O)N1C2C(C(C(O2)CO)O)O)N
InChIInChI=1S/C8H14N4O5/c9-7-10-2-12(8(16)11-7)6-5(15)4(14)3(1-13)17-6/h3-6,13-15H,1-2H2,(H3,9,10,11,16)
InChIKeyLJIRBXZDQGQUOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitygreater than or equal to 100 mg/mL at 70 °F (NTP, 1992)
H > 50 (mg/mL)
pH 4 Acetate buffer > 50 (mg/mL)
pH 9 Borate buffer > 50 (mg/mL)
10% Ethanol > 50 (mg/mL)
95% Ethanol 1 - 3 (mg/mL)
McOH 5 - 10 (mg/mL)
CHCl < 1 (mg/mL)

Structure & Identifiers


Interactive Chemical Structure Model





Dihydro-5-azacytidine (DHAC; CAS 62488-57-7) – A Hydrolytically Stable DNA Methyltransferase Inhibitor for Procurement


Dihydro-5-azacytidine (DHAC; NSC 264880), bearing CAS number 62488-57-7, is a synthetic nucleoside analogue of deoxycytidine [1]. Its primary mechanism of action involves inhibition of DNA methyltransferase, thereby interfering with abnormal DNA methylation patterns associated with genetic instability in certain tumor cells and potentially restoring expression of tumor-suppressor genes to confer antitumor activity [1].

Why DHAC Cannot Be Simply Substituted for 5-Azacytidine or Decitabine


The assumption that all DNA methyltransferase inhibitors within the cytidine analog class are interchangeable is contradicted by experimental evidence demonstrating significant quantitative differences in chemical stability, in vivo cytotoxicity kinetics, metabolic activation, and cellular potency [1][2][3]. DHAC’s saturated 5,6-double bond confers hydrolytic stability absent in 5-azacytidine, enabling distinct administration routes and altering the toxicity profile [2]. Furthermore, its cytostatic potency and DNA incorporation kinetics differ markedly from other analogs such as decitabine, as outlined in the quantitative evidence below [1][3].

Quantitative Differentiating Evidence for DHAC (62488-57-7) Procurement Decisions


DHAC Exhibits 10-Fold Higher IC50 than 5-Azacytidine in L1210 Murine Leukemia Cells

A direct comparative study assessing the cytostatic action of 5-azacytidine and DHAC in L1210 murine leukemia cells determined that DHAC's inhibitory concentration is quantitatively distinct. Concentrations on the order of 10 µM were required for DHAC to inhibit cell growth, which is 10-fold higher than the concentration required for the parent compound, 5-azacytidine [1].

DNA Methyltransferase Cytotoxicity Leukemia

DHAC is Hydrolytically Stable, Enabling Prolonged Intravenous Infusion Unlike 5-Azacytidine

A Phase I pharmacokinetic study established that DHAC, unlike 5-azacytidine, lacks the hydrolytically unstable 5,6-imino bond. This structural difference renders DHAC stable in aqueous solution, facilitating administration via prolonged intravenous infusion [1].

Chemical Stability Drug Formulation Pharmacokinetics

DHAC Induces Up to 46% DNA Hypomethylation at an LD10 Dose in Murine Leukemia Models

In vivo methylation studies in L1210-bearing mice showed that a single LD10 dose of DHAC resulted in quantifiable DNA hypomethylation. Specifically, hypomethylation of 25.06% was observed in wild-type L1210/0 cells, and a more pronounced 46.32% was observed in a deoxycytidine kinase mutant cell line (L1210/dCK(-)) relative to controls [1].

DNA Methylation Epigenetics Leukemia

Validated Application Scenarios for DHAC (62488-57-7) Based on Quantitative Evidence


In Vivo Studies Requiring Sustained Drug Exposure via Intravenous Infusion

Researchers designing in vivo experiments where a DNA methyltransferase inhibitor must be administered via continuous infusion should prioritize DHAC due to its proven hydrolytic stability [1]. The stable nature of DHAC in aqueous solution, as demonstrated in clinical pharmacokinetic studies, makes it the only viable choice between itself and 5-azacytidine for this administration route [1].

Leukemia Research Using the L1210 Murine Model

For studies investigating epigenetic modulation in the L1210 murine leukemia model, DHAC offers a well-characterized profile of cytostatic activity and DNA hypomethylation. Its 10-fold lower potency compared to 5-azacytidine (10 µM vs 1 µM) [2] and its ability to induce up to 46% DNA hypomethylation at an LD10 dose in L1210/dCK(-) variants [3] provide a quantifiable framework for experimental design and interpretation.

Epigenetic Studies Requiring Precise Control Over DNA Methylation Levels

Investigators aiming to induce a specific degree of DNA hypomethylation can leverage the quantifiable effects of DHAC. The demonstrated induction of 25.06% hypomethylation in L1210/0 cells and 46.32% in L1210/dCK(-) cells at an LD10 dose [3] provides a benchmark for achieving a moderate to strong epigenetic effect in vivo, guiding dose selection in studies of gene reactivation.

Comparative Pharmacology Studies of Cytidine Analogues

DHAC serves as an essential comparator in studies investigating the structure-activity relationships of cytidine analogs. Its unique combination of hydrolytic stability [1] and distinct cytostatic potency (10-fold difference from 5-azacytidine) [2] allows researchers to decouple chemical stability from pharmacological activity when dissecting the mechanisms of epigenetic drugs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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